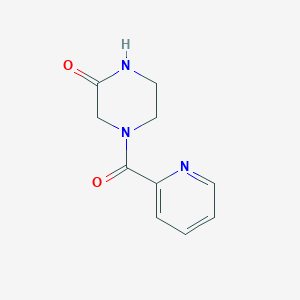![molecular formula C10H12N4 B12239317 N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B12239317.png)
N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted by a phenyl group. The compound has a molecular formula of C10H12N4 and is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline typically involves the reaction of 4-methyl-4H-1,2,4-triazole with aniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-4H-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Uniqueness
N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-8-12-13-10(14)7-11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 |
InChI Key |
BSBLRWCPEHGJOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12239247.png)

![N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12239260.png)
![N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]aniline](/img/structure/B12239272.png)
![4-ethyl-5-fluoro-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12239276.png)
![N-[(4-sulfamoylphenyl)methyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12239282.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B12239290.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine hydrochloride](/img/structure/B12239297.png)

![5-Fluoro-4-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B12239312.png)
![{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B12239320.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12239323.png)
![5-methoxy-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12239329.png)
![5-fluoro-2-{[2-(1H-pyrazole-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12239332.png)
